Sarpagine

Vue d'ensemble

Description

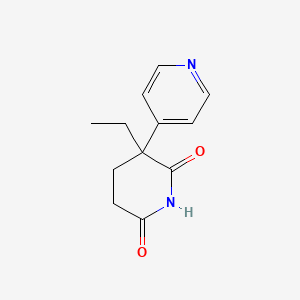

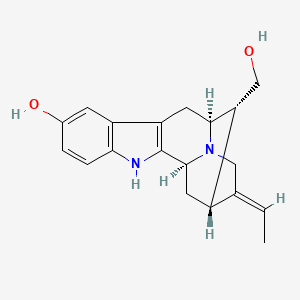

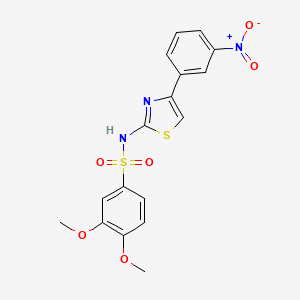

Sarpagine is a type of indole alkaloid that is structurally characterized by a rigid cage scaffold . It is one of the most important groups of monoterpenoid indole alkaloids . These alkaloids have been isolated mainly from the medicinal plant families Apocynaceae and Loganiaceae, especially from the genera Alstonia, Rauwolfia, and Gelsemium .

Synthesis Analysis

The synthesis of this compound alkaloids involves a concise, collective, and asymmetric process . The key steps in the synthesis include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These steps ensure the concurrent assembly of the caged this compound scaffold and installation of requisite derivative handles . The synthesis starts with L-tryptophan as the starting material .Molecular Structure Analysis

This compound alkaloids feature a polycyclic ring system with an azabicyclo [3.3.1]-nonane core . This core serves as the biogenetic precursor for more complex ajmaline and koumine type indole alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Mannich-type cyclization to construct the key indole-fused azabicyclo [3.3.1]nonane common intermediate . A SmI2 mediated coupling is used to fuse the aza-bridged E-ring . Stereoselective olefinations are used to install either the 19-E or 19-Z terminal alkenes presented in the natural alkaloids .Physical and Chemical Properties Analysis

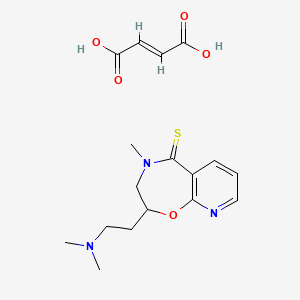

This compound has a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . Its exact mass is 310.168127949 g/mol and its monoisotopic mass is 310.168127949 g/mol . Its topological polar surface area is 59.5 Ų .Applications De Recherche Scientifique

Synthèse des alcaloïdes bisindoliques

La sarpagine est un élément clé dans la synthèse des alcaloïdes bisindoliques, qui sont plus puissants dans leur activité biologique que leurs unités monomères correspondantes . La synthèse des bisindoles est beaucoup plus difficile que la synthèse des alcaloïdes indoliques monomères . La this compound est l'une des unités monomères qui appartiennent aux séries de la this compound, de l'ajmaline, de la macroline, de la vobasine et de la pléiocarpamine .

Alcaloïdes bioactifs

La synthèse de plusieurs alcaloïdes bioactifs a été réalisée à l'aide de la this compound . Ces alcaloïdes bioactifs possèdent des propriétés médicinales importantes et constituent un élément essentiel du processus de découverte de médicaments .

Inhibiteur de NF-κB

La this compound est utilisée dans la synthèse de la N4-méthyltalpinine, un inhibiteur connu de NF-κB . Les inhibiteurs de NF-κB ont des applications potentielles dans le traitement de diverses maladies, notamment le cancer et les troubles inflammatoires .

Alcaloïdes anticancéreux

La this compound est utilisée dans la synthèse d'alcaloïdes anticancéreux tels que la talpinine, l'O-acétyltalpinine et les macrocarpines F–G . Ces alcaloïdes ont montré des résultats prometteurs dans des études précliniques pour leurs activités anticancéreuses potentielles .

Découverte de médicaments

Les alcaloïdes de la this compound offrent des opportunités significatives dans la découverte de médicaments . Leurs modifications structurales diverses et leurs synthèses totales efficaces les rendent très précieux dans le développement de nouveaux agents thérapeutiques .

Médecine traditionnelle

La this compound se retrouve dans diverses espèces végétales de la famille des Apocynacées, qui sont utilisées dans les médecines traditionnelles ou populaires depuis des siècles . Les valeurs médicinales de ces plantes sont évidentes d'après le folklore et leurs utilisations ethnopharmacologiques dans le monde entier .

Mécanisme D'action

Target of Action

Sarpagine, also known as Raupin, is a type of indole alkaloid It’s known that these alkaloids have been isolated mainly from medicinal plant families like apocynaceae and loganiaceae . They are common in plants like Rauwolfia, Gelsemium, and Catharanthus . These alkaloids have been associated with various biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and anti-malarial effects .

Mode of Action

Recent studies have shown that an analogue of this compound exerts anti-proliferation effects by inducing ferroptosis . Ferroptosis is a form of non-apoptotic cell death that may provide new solutions in future cancer therapies .

Biochemical Pathways

The synthesis of this compound involves a homo-mannich reaction of cyclopropanol with imines generated via a bischler-napieralski reaction . This reaction enables a protecting-group-free, redox-economic, four-step access to the tetracyclic this compound core from L-tryptophan esters .

Result of Action

It has been found that an analogue of this compound shows a tenfold improvement in anti-cancer activities . This suggests that this compound and its analogues could have significant therapeutic potential.

Safety and Hazards

Analyse Biochimique

Cellular Effects

Sarpagine has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Propriétés

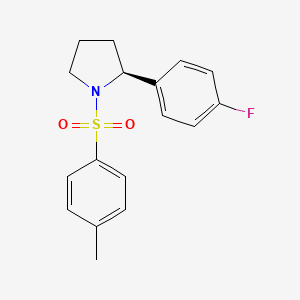

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sarpagine involves a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "L-Tryptophan", "Dihydro-β-erythroidine", "Methylamine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "1. L-Tryptophan is reacted with dihydro-β-erythroidine in the presence of methylamine to form a Schiff base intermediate.", "2. The Schiff base intermediate is then reduced with sodium borohydride to form an amine intermediate.", "3. The amine intermediate is then reacted with formaldehyde and acetic anhydride to form an imine intermediate.", "4. The imine intermediate is then reduced with sodium borohydride to form a secondary amine intermediate.", "5. The secondary amine intermediate is then reacted with hydrochloric acid to form a salt.", "6. The salt is then treated with sodium hydroxide to form a free base.", "7. The free base is then dissolved in ethanol and extracted with diethyl ether.", "8. The diethyl ether extract is then evaporated to yield crude Sarpagine.", "9. The crude Sarpagine is then purified by column chromatography using chloroform as the eluent." ] } | |

Numéro CAS |

482-68-8 |

Formule moléculaire |

C19H22N2O2 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

(1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15?,17+,18+/m1/s1 |

Clé InChI |

VTVQHYQGTTVKDE-VWFUFAFFSA-N |

SMILES isomérique |

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

SMILES canonique |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

Apparence |

Solid powder |

| 482-68-8 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sarpagine; Raupin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sarpagine?

A1: this compound has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize this compound. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]

Q3: What is the absolute configuration of this compound?

A3: The absolute configuration of this compound has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []

Q4: What is the significance of the exomethylene fragment in this compound's structure?

A4: The exomethylene fragment (C18-C19=C20-C21) in this compound's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []

Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in this compound affect its 13C NMR spectrum?

A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []

Q6: What is the role of Polyneuridine aldehyde esterase in this compound biosynthesis?

A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in this compound biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []

Q7: How is this compound distributed within the Rauvolfia tetraphylla plant?

A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that this compound primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []

Q8: What are the key challenges in the total synthesis of this compound and related alkaloids?

A8: The intricate structure of this compound presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]

Q9: What are some key strategies employed in the total synthesis of this compound alkaloids?

A9: Various innovative strategies have been developed for the total synthesis of this compound alkaloids. Some of these include:

- The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []

- Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]

- Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []

- Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []

Q10: What is the significance of synthesizing non-natural this compound derivatives?

A10: The synthesis of non-natural this compound derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []

Q11: What are the known biological activities of this compound and related alkaloids?

A11: this compound alkaloids exhibit a diverse range of biological activities, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)

![8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1680701.png)